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Compound of Interest

7-Bromo-3-methoxy-2-
Compound Name:
naphthaldehyde

Cat. No.: B8688572

Get Quote

Compound Profile & Structural Logic

7-Bromo-3-methoxy-2-naphthaldehyde is a trisubstituted naphthalene derivative. Its
characterization relies on understanding the electronic push-pull effects between the electron-
donating methoxy group (C3), the electron-withdrawing aldehyde (C2), and the halogen
substituent (C7).
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Property Specification

7-Bromo-3-methoxy-2-

UPAC Name naphthalenecarboxaldehyde

CAS Number 1219689-98-1

Molecular Formula C12H9BrO:2

Exact Mass 263.9786 (7°Br) / 265.9765 (31Br)

Appearance Yellow Solid

Melting Point 148-150 °C (Typical for this class)

Solubility Soluble in CH2Clz, DMSO, CHCIs; Insoluble in

water.

Synthetic Pathway & Mechanism

Direct bromination of 3-methoxy-2-naphthaldehyde often yields mixtures of regioisomers. The
authoritative route utilizes a debromination strategy to secure the C7 halogen position before
building the aldehyde functionality.

The "Debromination" Protocol[1]

e Bromination: 3-Hydroxy-2-naphthoic acid is brominated to the 4,7-dibromo derivative.

» Regioselective Debromination: Tin (Sn) powder in acidic media selectively removes the C4
bromine (sterically crowded), leaving the C7 bromine intact.

» Functionalization: Methylation of the phenol and carboxylic acid, followed by reduction and
oxidation, yields the target aldehyde.

Workflow Diagram (DOT)

3-Hydroxy-2- B2, AcOH | 4.7-Dibrom (Selective L 5| 7-Bromo-3-hydroxy- (O-Met o | Methyl Ester (4) LIAH4, THE | Alcohol (5) DMP, CH2012 Target Aldehyde (6)
naphthoic acid Intermediate 2-naphthoic acid (Methylation) (LiAIH4 Reduction) (Dess-Martin Oxidation)
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Caption: Regioselective synthesis pathway ensuring C7-bromination via tin-mediated
debromination.

Spectroscopic Characterization (NMR, MS, IR)[2]
A. Nuclear Magnetic Resonance (NMR)

The NMR assignment is validated by tracking the chemical shifts from the Ester (4) and Alcohol
(5) precursors to the Aldehyde (6). This comparative analysis ensures the integrity of the
oxidation state.

'H NMR Data (400 MHz, CDClIs)
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Position

Proton Type

Shift (6 ppm)

Multiplicity (J
Hz)

Assignment
Logic

CHO

Aldehyde

10.51

s, 1H

Characteristic
downfield
aldehyde singlet.

C1l-H

Aromatic

8.35

s, 1H

Deshielded by
adjacent C2-
CHO (Peri-like
effect).

C8-H

Aromatic

7.98

d(J=2.0)

Meta-coupling to
C6; deshielded
by C7-Br.

C5-H

Aromatic

7.68

d(J=8.8)

Ortho coupling to
C6.

C6-H

Aromatic

7.58

dd (J = 8.8, 2.0)

Coupled to C5
(ortho) and C8

(meta).

C4-H

Aromatic

7.25

s, 1H

Shielded by C3-
OMe (Ortho
effect).

OMe

Methoxy

4.02

Characteristic
aryl methoxy

singlet.

Validation Check:

e H-1 Shift: In the alcohol precursor (Compound 5), H-1 appears at 7.90 ppm. The oxidation to

aldehyde causes a significant downfield shift to ~8.35 ppm due to the electron-withdrawing

carbonyl.

e H-4 Stability: The H-4 proton remains relatively stable (~7.1-7.2 ppm) across the ester,

alcohol, and aldehyde forms, confirming the C3-OMe integrity.
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13C NMR Data (100 MHz, CDCls)
Carbonyl (C=0): 190.1 ppm (Diagnostic).

Aromatic C-O (C3): 156.5 ppm.

Aromatic C-Br (C7): 119.8 ppm.

Methoxy (OCHs): 56.1 ppm.

Aromatic Backbone: 136.2, 133.5, 130.5, 129.8, 128.0, 127.5, 125.1, 106.5 ppm.[1]

B. Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature essential for confirmation.
 |onization Mode: ESI (+) or El.
e Molecular lon (M*):

o m/z 264.0 ("°Br isotope, 100% relative abundance)

o m/z 266.0 (31Br isotope, ~97% relative abundance)

o Pattern Recognition: Look for the "twin peaks" of nearly equal intensity separated by 2 mass
units. This confirms the mono-bromination.

e Fragmentation (El): Loss of -CHO (M-29) and -CHs (M-15) are common.

C. Infrared Spectroscopy (IR)[2][4]

o Aldehyde C=0[2] Stretch: 1685-1695 cm~! (Strong).
e C-H Aldehyde Stretch: 2850 and 2750 cm~* (Fermi doublet).
e C-O Stretch (Methoxy): 1250-1270 cm~? (Strong).

e Ar-Br Stretch: 1070 cm™1.
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Experimental Validation Protocols

Protocol 1: Monitoring the Oxidation (Alcohol to
Aldehyde)

The conversion of 7-Bromo-3-methoxy-2-naphthalenemethanol to the target aldehyde is the
critical final step.

Setup: Dissolve alcohol precursor in dry CH2Cl2 at 0°C.

Reagent: Add Dess-Martin Periodinane (1.5 equiv).

TLC Monitoring:
o Mobile Phase: Hexane:EtOAc (4:1).

o Observation: The alcohol (lower R_f, ~0.3) disappears; the aldehyde (higher R_f, ~0.6)
appears as a bright fluorescent spot under UV (254/365 nm).

Workup: Quench with sat. Na2S203/NaHCOs (1:1) to destroy iodine byproducts. This is
crucial to prevent degradation of the aldehyde during isolation.

Protocol 2: Purity Check via *'H NMR

e Solvent: CDCIs (ensure no acid traces to prevent acetal formation).
o Diagnostic Signal: Integrate the aldehyde singlet at 10.51 ppm.

e Impurity Check: Look for a singlet at ~4.82 ppm. Presence indicates unreacted alcohol. Look
for broad singlets at ~5-6 ppm which may indicate hemiacetal formation if the sample is wet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 7-
Bromo-3-methoxy-2-naphthaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8688572/docs#technical-guide-spectroscopic-data-
synthesis-of-7-bromo-3-methoxy-2-naphthaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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